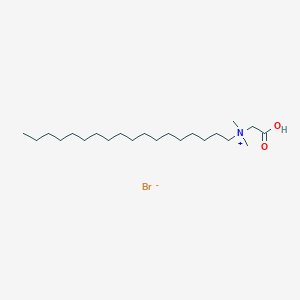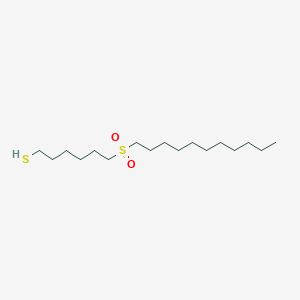
6-(Undecane-1-sulfonyl)hexane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Undecane-1-sulfonyl)hexane-1-thiol is an organic compound that features both a sulfonyl group and a thiol group. This compound is part of the broader class of thiols, which are known for their distinctive sulfur-containing functional groups. Thiols are often characterized by their strong odors and their ability to form strong bonds with metals, making them useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Undecane-1-sulfonyl)hexane-1-thiol typically involves the reaction of an alkyl halide with a thiol in the presence of a base. One common method is the nucleophilic substitution reaction where an alkyl halide reacts with a thiolate anion to form the desired thiol compound . The reaction conditions often include a polar aprotic solvent and a strong base to deprotonate the thiol, enhancing its nucleophilicity.
Industrial Production Methods
Industrial production of thiols, including this compound, often involves similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ catalysts to increase reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Undecane-1-sulfonyl)hexane-1-thiol can undergo various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Alkyl halides, polar aprotic solvents, strong bases.
Major Products
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers (sulfides).
Scientific Research Applications
6-(Undecane-1-sulfonyl)hexane-1-thiol has various applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Undecane-1-sulfonyl)hexane-1-thiol involves its thiol group, which can form strong bonds with metal ions and participate in redox reactions. The sulfonyl group can also engage in various chemical interactions, enhancing the compound’s reactivity and stability. These properties make it effective in applications requiring strong metal-thiol interactions and redox activity .
Comparison with Similar Compounds
Similar Compounds
1-Undecanethiol: Similar in structure but lacks the sulfonyl group.
11-Mercapto-1-undecanol: Contains a hydroxyl group instead of a sulfonyl group.
11-Bromo-1-undecanethiol: Contains a bromine atom instead of a sulfonyl group.
Uniqueness
6-(Undecane-1-sulfonyl)hexane-1-thiol is unique due to the presence of both a sulfonyl group and a thiol group, which confer distinct chemical properties. The sulfonyl group enhances the compound’s stability and reactivity, while the thiol group allows for strong metal binding and participation in redox reactions .
Properties
CAS No. |
136954-09-1 |
|---|---|
Molecular Formula |
C17H36O2S2 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
6-undecylsulfonylhexane-1-thiol |
InChI |
InChI=1S/C17H36O2S2/c1-2-3-4-5-6-7-8-10-13-16-21(18,19)17-14-11-9-12-15-20/h20H,2-17H2,1H3 |
InChI Key |
GUKBGIUHOYWIOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCS(=O)(=O)CCCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)
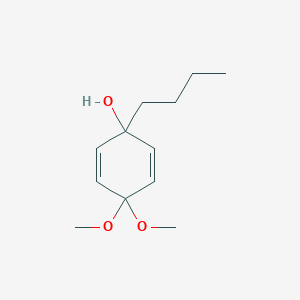
![3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol](/img/structure/B14275855.png)
![S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate](/img/structure/B14275861.png)
![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)
![Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester](/img/structure/B14275881.png)
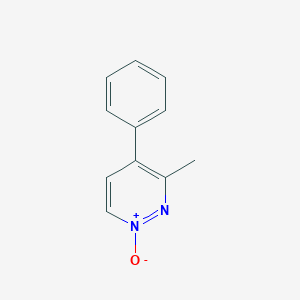
![Glycine, N-[1-(2-hydroxyphenyl)ethylidene]-](/img/structure/B14275886.png)
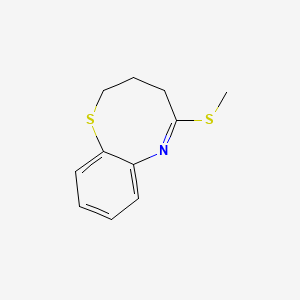
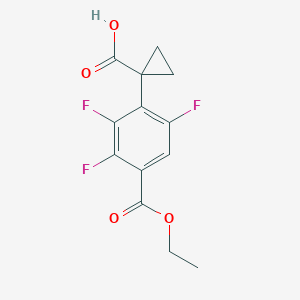


![([1,1'-Biphenyl]-2-yl)(trimethoxy)silane](/img/structure/B14275909.png)
